molecular formula C17H13N3O4 B11708454 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol CAS No. 49744-28-7

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol

Cat. No.: B11708454
CAS No.: 49744-28-7
M. Wt: 323.30 g/mol
InChI Key: XKCBOKJVKUTYEH-UHFFFAOYSA-N
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Description

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is an organic compound with the molecular formula C17H13N3O4. It is known for its vibrant color and is commonly used as a dye. The compound is characterized by the presence of an azo group (-N=N-) linking a naphthol moiety to a methoxy-nitrophenyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 4-methoxyaniline to form 4-methoxy-2-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is coupled with 2-naphthol in an alkaline medium to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular components. The azo group can undergo reduction to form aromatic amines, which can interact with DNA and proteins, leading to various biological effects. The nitro group can also participate in redox reactions, contributing to the compound’s activity .

Comparison with Similar Compounds

    1-[(4-Methoxyphenyl)azo]-2-naphthol: Lacks the nitro group, resulting in different chemical and biological properties.

    1-[(4-Nitrophenyl)azo]-2-naphthol: Lacks the methoxy group, affecting its solubility and reactivity.

    1-[(4-Methoxy-2-nitrophenyl)azo]-naphthalene: Similar structure but different position of the azo linkage.

Uniqueness: 1-[(4-Methoxy-2-nitrophenyl)azo]-2-naphthol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields .

Properties

CAS No.

49744-28-7

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

1-[(4-methoxy-2-nitrophenyl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H13N3O4/c1-24-12-7-8-14(15(10-12)20(22)23)18-19-17-13-5-3-2-4-11(13)6-9-16(17)21/h2-10,21H,1H3

InChI Key

XKCBOKJVKUTYEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)[N+](=O)[O-]

Origin of Product

United States

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